![molecular formula C8H20Cl2N2O B1439898 2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride CAS No. 1220019-13-5](/img/structure/B1439898.png)

2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride

Übersicht

Beschreibung

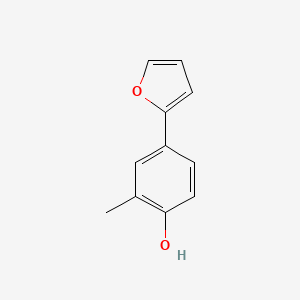

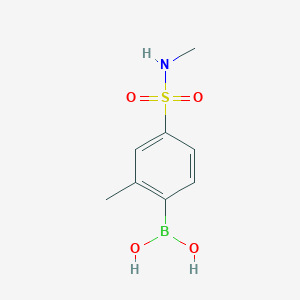

2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride is a chemical compound with the CAS Number: 1220019-13-5. It has a molecular weight of 231.16 and its molecular formula is C8H20Cl2N2O .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O.2ClH/c1-10(5-6-11)7-8-3-2-4-9-8;;/h8-9,11H,2-7H2,1H3;2*1H . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Mechanisms

Research has shown that various environmental agents, including specific chemical compounds, can trigger massive apoptotic neurodegeneration in the developing brain. This process involves interference in the action of neurotransmitters at NMDA and GABA receptors during synaptogenesis, leading to neuronal death by apoptosis. Such insights are crucial for understanding the environmental impacts on neurodevelopment and for the design of interventions to mitigate these effects (Olney et al., 2000).

Alcohol Interaction with Ligand-Gated Ion Channels

Ethanol influences the function of various ligand-gated ion channels, including those involved in neurotransmission. The modulation of receptor desensitization by ethanol could play a crucial role in its pharmacological effects and the body's response to alcohol. Understanding these interactions provides insights into the acute actions of ethanol on receptor function and its potential implications for drug development (Dopico & Lovinger, 2009).

Ethanol Metabolism and Toxicity

The microsomal ethanol-oxidizing system (MEOS) and its increase after chronic ethanol consumption, associated with a rise in cytochromes P-450, especially CYP2E1, play a significant role in ethanol metabolism. This system's activity is linked to various alcohol-related disorders, offering a target for understanding and potentially treating alcoholism-related liver diseases (Lieber, 1999).

Neurotoxicity and Parkinsonism

The role of acetaldehyde and CYP450 2E1 in enhancing parkinsonism highlights the potential neurotoxic effects of substances like ethanol. This suggests a possible link between environmental toxins and neurodegenerative diseases such as Parkinson's, providing a basis for further investigation into protective strategies against these toxins (Vaglini et al., 2013).

Hepatoprotective and Nephroprotective Activities

Compounds like chrysin have shown potential in protecting against various drugs and toxic agents' hepatotoxic and nephrotoxic effects. Such research underscores the importance of identifying and understanding naturally occurring compounds that could mitigate the adverse effects of environmental and pharmaceutical toxins (Pingili et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[methyl(pyrrolidin-2-ylmethyl)amino]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-10(5-6-11)7-8-3-2-4-9-8;;/h8-9,11H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMDDGMLLKXATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1CCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

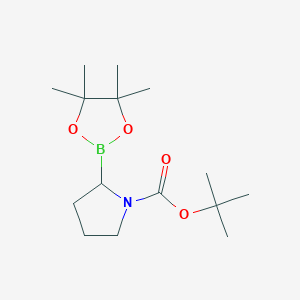

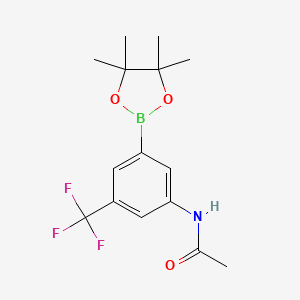

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

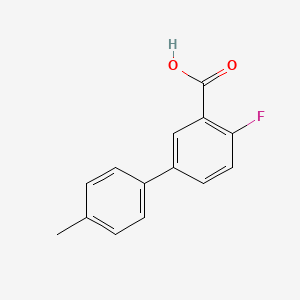

![5'-Fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1439833.png)

![4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole](/img/structure/B1439835.png)